Methyl 4-morpholinylcarbothioylcarbamate

Description

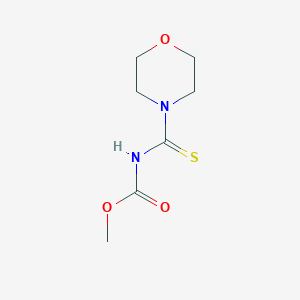

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O3S |

|---|---|

Molecular Weight |

204.25g/mol |

IUPAC Name |

methyl N-(morpholine-4-carbothioyl)carbamate |

InChI |

InChI=1S/C7H12N2O3S/c1-11-7(10)8-6(13)9-2-4-12-5-3-9/h2-5H2,1H3,(H,8,10,13) |

InChI Key |

YGHZWZGKSAPRDM-UHFFFAOYSA-N |

SMILES |

COC(=O)NC(=S)N1CCOCC1 |

Canonical SMILES |

COC(=O)NC(=S)N1CCOCC1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

Proton (1H) NMR Analysis for Structural Elucidation

Table 1: Expected ¹H NMR Chemical Shifts for Methyl 4-morpholinylcarbothioylcarbamate based on Analogous Compounds

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| N(CH₂)₂ (Morpholine) | ~3.3-3.4 | Triplet |

| O(CH₂)₂ (Morpholine) | ~3.8-3.9 | Triplet |

| -OCH₃ (Carbamate) | ~3.7-3.9 | Singlet |

| N-H | Variable | Broad Singlet |

Carbon (13C) NMR Analysis for Carbon Framework Characterization

Similar to ¹H NMR, specific ¹³C NMR data for this compound is not directly reported. However, analysis of related morpholine (B109124) derivatives provides insight into the expected chemical shifts. tandfonline.com The carbon atoms of the morpholine ring will have characteristic signals, with the carbons adjacent to the nitrogen (N(CH₂)₂) appearing at a different chemical shift than those adjacent to the oxygen (O(CH₂)₂). In 4-(4-morpholinophenyl)-6-phenyl-6H-1,3-thiazin-2-amine, the N(CH₂)₂ carbons resonate at approximately 46.7 ppm, while the O(CH₂)₂ carbons are found at about 65.6 ppm. tandfonline.com The carbonyl carbon (C=O) of the carbamate (B1207046) group and the thiocarbonyl carbon (C=S) of the thiourea (B124793) moiety would be expected to appear significantly downfield. The methyl carbon (-OCH₃) will have a characteristic signal in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| N(CH₂)₂ (Morpholine) | ~45-50 |

| O(CH₂)₂ (Morpholine) | ~65-70 |

| -OCH₃ (Carbamate) | ~50-55 |

| C=O (Carbamate) | ~150-160 |

| C=S (Thiourea) | ~180-190 |

Two-Dimensional Exchange Spectroscopy (2D EXSY) for Conformational Analysis

Currently, there is no available 2D EXSY data in the searched literature for this compound. This technique would be valuable for studying the conformational dynamics of the molecule, such as the rotation around the C-N bonds and the puckering of the morpholine ring.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For thiourea derivatives containing a morpholine moiety, characteristic vibrational bands can be expected. researchgate.net The important stretching bands for the carbonyl group (ν(C=O)), the N-H bond (ν(N-H)), the thiocarbonyl group (ν(C=S)), and the C-N bond (ν(C-N)) are anticipated around 1600 cm⁻¹, 3300 cm⁻¹, 700 cm⁻¹, and 1300 cm⁻¹, respectively. researchgate.net The presence of the morpholine ring would also contribute to the spectrum with its characteristic C-O-C and C-N-C stretching and bending vibrations.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3300 |

| C-H (alkane) | Stretching | ~2850-3000 |

| C=O (carbamate) | Stretching | ~1600 |

| C-N | Stretching | ~1300 |

| C=S (thiourea) | Stretching | ~700 |

| C-O-C (morpholine) | Stretching | ~1100 |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound. While experimental mass spectra for this compound are not available in the provided search results, predicted data can be found. uni.lu The predicted monoisotopic mass of the compound (C₇H₁₂N₂O₃S) is 204.05687 Da. uni.lu Predicted collision cross-section (CCS) values, which provide information about the ion's shape, have also been calculated for various adducts. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 205.06415 | 143.9 |

| [M+Na]⁺ | 227.04609 | 148.5 |

| [M-H]⁻ | 203.04959 | 146.1 |

| [M+NH₄]⁺ | 222.09069 | 160.2 |

| [M+K]⁺ | 243.02003 | 148.7 |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. At present, there are no published crystal structure data for this compound. However, X-ray diffraction studies on related thiourea derivatives have been successfully used to determine their crystal structures. researchgate.net Such an analysis for the title compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its solid-state properties.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of a molecule. These calculations can predict geometries, energies, and electronic properties with a high degree of accuracy.

The synthesis of Methyl 4-morpholinylcarbothioylcarbamate involves the formation of carbamate (B1207046) and thiourea (B124793) linkages. While specific experimental or computational studies on the reaction pathway for this exact molecule are not prevalent in the reviewed literature, plausible mechanisms can be proposed and analyzed using quantum chemical methods. A likely synthetic route involves the reaction of a morpholine-derived isothiocyanate with methyl carbamate, or the reaction of methoxycarbonyl isothiocyanate with morpholine (B109124).

Computational studies can elucidate the step-by-step mechanism of such reactions. By calculating the energies of reactants, transition states, and products, a detailed energy profile can be constructed. For instance, in the synthesis of related carbamates, DFT calculations have been used to investigate reaction mechanisms and the role of catalysts. researchgate.netmdpi.comresearchgate.net These studies reveal that uncatalyzed reactions can have high activation barriers, which are significantly lowered in the presence of acid or base catalysts. researchgate.net A computational analysis for this compound would involve modeling the nucleophilic attack of the amine on the isothiocyanate, identifying the transition state, and calculating the associated activation energy (ΔG‡) and reaction energy (ΔG_rxn).

A hypothetical energy profile for a key reaction step could be represented as follows, illustrating the energy changes as reactants proceed to products through a transition state.

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |

| Reactants | Morpholine + Methoxycarbonyl isothiocyanate | 0.0 |

| Transition State | [TS]‡ | Value dependent on specific pathway |

| Product | This compound | Value dependent on specific pathway |

This table is illustrative. Actual values would be determined via quantum chemical calculations.

The flexibility of this compound is largely dictated by the morpholine ring conformation and rotation around several single bonds, notably the C-N bonds of the thiourea and carbamate groups. The morpholine ring typically adopts a chair conformation, but the orientation of the substituent can be either equatorial or axial. researchgate.netnih.govrsc.org Computational studies have shown that for morpholine itself, the chair-equatorial conformer is more stable than the chair-axial conformer. nih.govacs.org

Rotation around the C-N bonds is a key feature of amides and thioamides due to partial double bond character. The energy barrier to this rotation can be determined computationally and experimentally. For N-alkylcarbamates, this barrier is typically around 16 kcal/mol. nih.gov In thioamides, the rotational barrier is influenced by the solvent, with larger solvent effects observed compared to amides due to a larger ground-state dipole moment. nih.gov For this compound, one would expect distinct rotational barriers for the carbamate C-N bond and the thiourea C-N bonds.

A summary of typical rotational barriers for related functional groups is provided below for context.

| Bond | Compound Type | Typical Rotational Barrier (kcal/mol) |

| C(O)-N | Primary Carbamates | 12.4 - 14.3 |

| C(O)-N | N-alkylcarbamates | ~16.0 |

| C(S)-N | Thioamides (e.g., DMTF) | ~20.0 (in CDCl3) |

Data compiled from literature on analogous compounds. nih.govnih.govacs.org DMTF: N,N-dimethylthioformamide.

The electronic structure of this compound is characterized by delocalization of electrons across the N-C(S)-N (thiourea) and O-C(O)-N (carbamate) systems. This delocalization, often described using resonance theory, is crucial to understanding the molecule's geometry, stability, and reactivity. In amides, resonance involves the delocalization of the nitrogen lone pair onto the carbonyl group, resulting in a planar structure and a significant barrier to C-N bond rotation. wikipedia.orgmasterorganicchemistry.comquora.com This can be represented by two main resonance structures.

Molecular Modeling and Simulation

While quantum chemical calculations focus on the intrinsic properties of a single molecule or small molecular clusters, molecular modeling and simulation techniques are used to study the behavior of the molecule in a more complex environment, such as in solution or interacting with a biological target.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. This method is central to drug discovery for predicting the binding affinity and mode of interaction of potential drug candidates. While no specific docking studies for this compound have been reported in the reviewed literature, the methodology is widely applied to related thiourea and carbothioamide derivatives to explore their potential as inhibitors of various enzymes. nih.govnih.govnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be built and its energy minimized. Docking software would then systematically explore possible binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding energy. The results would identify the most likely binding mode and provide a predicted binding affinity (e.g., in kcal/mol). The analysis would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

A hypothetical table of docking results against a protein target is shown below.

| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Hypothetical Target | Predicted Value | e.g., Arg123, Phe45, Leu67 |

This table is for illustrative purposes only.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. youtube.comnih.gov An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. For this compound, MD simulations could be used to study its conformational dynamics in solution or to assess the stability of its complex with a protein target obtained from molecular docking. nih.govacs.orgrsc.orgresearchgate.net

In a simulation of the ligand-protein complex, the system would be solvated in a box of water molecules, and ions would be added to neutralize the system. The simulation would then be run for a period of nanoseconds to microseconds. Analysis of the resulting trajectory can provide insights into:

Stability of the complex: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored over time. A stable RMSD suggests a stable binding pose.

Flexibility of the system: The Root Mean Square Fluctuation (RMSF) of individual residues can identify which parts of the protein are flexible or rigid upon ligand binding.

Interaction analysis: The persistence of hydrogen bonds and other interactions between the ligand and protein can be tracked throughout the simulation, confirming the key interactions predicted by docking.

MD simulations are computationally intensive but offer a level of detail about the dynamic nature of molecular interactions that is difficult to obtain through other methods. nih.govresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Calculations

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful framework for analyzing the electron density distribution in "this compound," revealing the nature of its chemical bonds and non-covalent interactions. QTAIM analysis partitions the molecular space into atomic basins, allowing for a detailed examination of atomic properties and interatomic interactions through the study of critical points in the electron density.

In "this compound," QTAIM calculations would focus on characterizing the bond critical points (BCPs) for all covalent bonds within the molecule. The properties of these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative measures of bond strength and type. For instance, the C=S and C=O double bonds are expected to exhibit higher electron density and more negative Laplacian values at their BCPs compared to the C-N and C-O single bonds, indicating a greater degree of covalent character and bond strength.

Furthermore, QTAIM is instrumental in identifying and characterizing intramolecular hydrogen bonds. In "this compound," potential hydrogen bonds, such as those involving the N-H group and the oxygen atom of the morpholine ring or the carbonyl oxygen, can be unequivocally identified by the presence of a bond path and a BCP between the hydrogen and acceptor atoms. The properties at this BCP would classify the interaction, typically as a weak, closed-shell interaction characteristic of hydrogen bonding. Theoretical studies on similar morpholine-containing compounds have utilized such analyses to understand conformational preferences and intermolecular interactions. nih.govnih.gov

Table 1: Expected QTAIM Parameters for Key Bonds in this compound

| Bond | Expected Electron Density (ρ) | Expected Laplacian (∇²ρ) | Bond Character |

| C=S | High | Negative | Covalent (Double Bond) |

| C=O | High | Negative | Covalent (Double Bond) |

| N-H | Moderate | Negative | Covalent (Polar) |

| C-N | Moderate | Negative | Covalent (Single Bond) |

| C-O (ester) | Moderate | Negative | Covalent (Single Bond) |

| C-O (morpholine) | Moderate | Negative | Covalent (Single Bond) |

Note: The values in this table are qualitative predictions based on general principles of QTAIM analysis.

Chemical Equilibrium Modeling and Speciation

The study of chemical equilibrium and speciation of "this compound" is essential for understanding its behavior in solution. This involves identifying the different chemical forms (species) that can exist in equilibrium and quantifying their relative concentrations under various conditions.

A key aspect of the chemical equilibrium of "this compound" is its potential for tautomerism. Like other N-acylthiourea derivatives, it can exist in different tautomeric forms. nih.govmdpi.com The principal equilibrium would likely involve the thione-amide and thioenol forms.

The thione-amide form is the structure as named, while the thioenol form would arise from the migration of the proton from the nitrogen atom to the sulfur atom of the thiocarbonyl group, resulting in a thiol-imidic acid tautomer. The position of this equilibrium is influenced by factors such as the solvent polarity and the electronic nature of the substituents. mdpi.com Computational studies on related thiourea derivatives have shown that the thione form is generally more stable. researchgate.net

Chemical equilibrium modeling for "this compound" would involve calculating the relative energies of the possible tautomers and any other relevant species, such as protonated or deprotonated forms, to predict their distribution at equilibrium. These calculations are typically performed using density functional theory (DFT) methods combined with a solvent model to account for the effects of the medium.

Table 2: Potential Tautomeric and Ionic Species of this compound in Solution

| Species | Description |

| Thione-amide form | The standard, neutral structure. |

| Thioenol form | Tautomer with a C=N bond and an S-H group. |

| Protonated form | Cation formed by the addition of a proton, likely at the sulfur or oxygen atom. |

| Deprotonated form | Anion formed by the removal of the N-H proton. |

The speciation of "this compound" is crucial for interpreting its reactivity, as different species will exhibit different chemical properties and biological activities. For example, the ability to form hydrogen bonds and coordinate to metal ions will vary significantly between the thione and thioenol forms.

Reaction Mechanisms and Pathways

General Mechanistic Principles in Carbamothioylcarbamate Formation

The synthesis of the carbamothioylcarbamate structure involves the creation of a thiocarbamate core. Thiocarbamates are organosulfur compounds that are sulfur analogues of carbamates, existing in two isomeric forms: O-thiocarbamates and S-thiocarbamates. wikipedia.org Several synthetic strategies have been developed to construct this functional group, each with its own mechanistic underpinnings. researchgate.net

A key step in the formation of many thiocarbamate structures is the nucleophilic attack on an electrophilic center, often followed by a rearrangement.

One established method is the Riemschneider thiocarbamate synthesis , which converts alkyl or aryl thiocyanates into thiocarbamates using acidic conditions and subsequent hydrolysis. wikipedia.org The mechanism for forming an N-substituted thiocarbamate from an alcohol involves the alcohol's oxygen atom acting as a nucleophile. wikipedia.org The reaction begins with the protonation of the alcohol by a strong acid, like sulfuric acid, to form a good leaving group (water). Departure of the water molecule generates a carbocation. wikipedia.org The thiocyanate (B1210189) group's mesomeric form then reacts with this carbocation. wikipedia.org Subsequent attack by water and loss of a proton, followed by hydrolysis, yields the N-substituted thiocarbamate. wikipedia.org This reaction is generally effective for secondary and tertiary alcohols, which can form stable carbocations. wikipedia.org

Another significant rearrangement process in thiocarbamate chemistry is the Newman-Kwart rearrangement . This thermal reaction involves the isomerization of an O-thiocarbamate to an S-thiocarbamate and is a critical method for synthesizing thiophenols. wikipedia.org

More contemporary methods have explored one-pot procedures. For instance, an efficient synthesis of S-thiocarbamates starts from N-formamides. researchgate.net In this process, the corresponding isocyanide is generated in situ. The isocyanide then acts as a nucleophile, attacking a Swern-like intermediate formed from a sulfoxide (B87167) and an activating agent like p-toluenesulfonyl chloride (p-TsCl). researchgate.net This nucleophilic attack leads to a hypothetical transition state that rearranges to form the thiocarbamate product. researchgate.net

The synthesis of certain dithionocarbamates involves the initial nucleophilic substitution reaction between ethyl chloroformate and sodium thiocyanate to form an N-ethoxycarbonyl isothiocyanate intermediate. researchgate.net This intermediate then undergoes a nucleophilic addition reaction with diols to produce the target compounds. researchgate.net

The activation of starting materials is crucial for facilitating thiocarbamate synthesis. This can be achieved through various means, including the use of catalysts or activating agents.

In the one-pot synthesis of S-thiocarbamates from N-formamides, p-toluenesulfonyl chloride (p-TsCl) is used to activate dimethyl sulfoxide (DMSO). researchgate.net This reaction forms a Swern-like intermediate which is highly electrophilic and readily attacked by the nucleophilic isocyanide. researchgate.net This pathway demonstrates the activation of a sulfoxide to serve as the sulfur source for the thiocarbamate. researchgate.net

Catalysis is another important activation strategy. Transition metal complexes, such as those of palladium and nickel, have been shown to catalyze the oxidative coupling of aryl thiols with secondary amines and carbon monoxide to selectively generate thiocarbamates. researchgate.net Selenium-catalyzed carbonylation of amines or nitro compounds with thiols also represents a promising "one-pot" method that proceeds under environmentally benign conditions. researchgate.net

The use of phosgene (B1210022) derivatives is a classical activation method. researchgate.net For example, thionyl chloride (SOCl₂) can be used to convert carboxylic acids into more reactive acid chlorides, which can then be used in subsequent steps to form other derivatives. libretexts.org This principle of activating a functional group by converting it into a better leaving group is a common strategy in organic synthesis. libretexts.org

| Activation Method | Reagents/Catalysts | Mechanism Summary | Ref |

| Acid Catalysis | Sulfuric Acid (H₂SO₄) | Protonation of an alcohol to form a carbocation, which is then attacked by a thiocyanate. | wikipedia.org |

| Sulfoxide Activation | p-Toluenesulfonyl chloride (p-TsCl), DMSO | Formation of a Swern-like intermediate, which is attacked by a nucleophilic isocyanide. | researchgate.net |

| Transition Metal Catalysis | (PPh₃)₂PdCl₂, Ni(PPh₃)₂X₂ | Oxidative coupling of thiols, amines, and carbon monoxide. | researchgate.net |

| Selenium Catalysis | Selenium (Se) | Oxidative carbonylation of amines/nitro compounds with thiols and carbon monoxide. | researchgate.net |

Decomposition and Reactivity Pathways

The carbamothioylcarbamate structure can undergo specific decomposition reactions, particularly when prompted by external reagents like thiols. These pathways are of interest for their potential in controlled chemical release.

Thioamide-derived compounds, including certain thiocarbamates, can be designed as donor molecules that release small signaling molecules upon activation. A notable pathway involves activation by cellular thiols. nih.gov

Research into cyclic sulfenyl thiocarbamates (SulfenylTCMs) has shown that these compounds are efficiently activated by thiols. nih.gov This activation triggers the release of carbonyl sulfide (B99878) (COS). nih.gov Carbonyl sulfide is a small molecule that can be rapidly converted to hydrogen sulfide (H₂S) by the enzyme carbonic anhydrase. nih.gov Hydrogen sulfide is a significant biological signaling molecule. nih.gov Mechanistic studies have confirmed that this thiol-promoted activation leads to defined pathways with high release efficiencies. nih.gov This process demonstrates a targeted decomposition pathway where the thiocarbamate derivative acts as a pro-drug or a chemical donor, releasing a specific small molecule in the presence of a thiol trigger. nih.gov The general scheme involves the nucleophilic attack of a thiol on the sulfenyl sulfur atom of the SulfenylTCM, initiating a cascade that liberates carbonyl sulfide. nih.gov

| Compound Class | Trigger | Released Molecule(s) | Mechanism | Ref |

| Cyclic Sulfenyl Thiocarbamates (SulfenylTCMs) | Cellular Thiols | Carbonyl Sulfide (COS), subsequently Hydrogen Sulfide (H₂S) | Thiol-promoted activation and fragmentation. | nih.gov |

Chemical Derivatization Strategies

Strategies for Analytical Applications

Analytical derivatization aims to improve the accuracy, precision, and sensitivity of measurement methods. For a compound like Methyl 4-morpholinylcarbothioylcarbamate, this involves converting it into a form that is more amenable to separation and detection by instrumental techniques such as chromatography and mass spectrometry.

Methyl chloroformate (MCF) is a versatile derivatizing agent used to enhance the volatility and thermal stability of polar compounds for gas chromatography-mass spectrometry (GC-MS) analysis. The N-H groups within the thiourea (B124793) structure of this compound are active sites that can react with MCF. This reaction involves the replacement of the active hydrogen with a methoxycarbonyl group.

The primary benefits of this strategy include:

Increased Volatility: The resulting derivative is less polar and more volatile, making it suitable for GC analysis.

Improved Thermal Stability: Derivatization can prevent the thermal degradation of the analyte in the hot GC injection port.

Enhanced Mass Spectra: The derivatives often produce characteristic fragmentation patterns in MS, aiding in structural confirmation and quantification.

The derivatization reaction typically proceeds in an aqueous medium under basic conditions, followed by extraction of the derivative into a non-polar solvent like chloroform. This approach has been successfully applied to a wide range of metabolites containing amino and carboxylic acid groups, and its principles are directly applicable to the thiourea moiety.

Table 1: Methyl Chloroformate Derivatization Overview

| Target Functional Group | Reagent | Resulting Derivative | Analytical Advantage |

|---|---|---|---|

| N-H (Thiourea) | Methyl Chloroformate (MCF) | N-methoxycarbonyl thiourea | Increased volatility and stability for GC-MS |

| Amine (-NH2) | Methyl Chloroformate (MCF) | Carbamate (B1207046) | Amenable to GC-MS analysis |

While this compound is an achiral molecule, the broader class of thiourea derivatives is pivotal in the field of chiral analysis. Chiral thioureas are widely used as chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to determine the enantiomeric purity of other chiral compounds, such as amino acids and amines. acs.orgmdpi.com

The process involves reacting the enantiomeric mixture with an enantiomerically pure chiral thiourea derivative. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard non-chiral chromatographic techniques like HPLC. tcichemicals.com

For instance, chiral derivatization reagents possessing a pyridylthiourea structure have been developed for the highly sensitive enantiomeric separation of chiral amines by LC-MS/MS. tcichemicals.com The thiourea moiety facilitates the reaction and provides a stable linkage, while the chiral center on the reagent induces the formation of separable diastereomers. tcichemicals.com This established principle suggests that a chiral variant of this compound could potentially be synthesized and used as a CDA.

Table 2: Chiral Derivatization Principles

| Application | Strategy | Mechanism | Common Techniques |

|---|---|---|---|

| Enantiomeric Separation of Amines/Acids | Reaction with a Chiral Derivatizing Agent (CDA) containing a thiourea moiety | Formation of diastereomers | HPLC, LC-MS |

General Derivatization Techniques for Functional Group Modification

Beyond analytical applications, derivatization is a fundamental tool in synthetic organic chemistry for modifying the functional groups of a molecule to alter its chemical and biological properties. The N-acylthiourea scaffold in this compound is a versatile precursor for synthesizing various heterocyclic compounds. nih.gov

Common modifications include:

Cyclization Reactions: N-acylthioureas can undergo cyclization with various reagents. For example, reaction with α-halo ketones or chloroacetic acid can yield thiazole (B1198619) or thiazolidinone derivatives, respectively. rsc.org These reactions transform the linear thiourea structure into a rigid heterocyclic system, which can significantly alter its biological activity.

Thioacylation: The thiourea group itself can be synthesized via thioacylation, and this reactivity can be harnessed for further modification. organic-chemistry.org

Reaction with Amines: The isothiocyanate intermediate, often used to synthesize N-acylthioureas, readily reacts with primary or secondary amines. nih.gov This provides a pathway to a diverse library of derivatives by varying the amine component. nih.govmdpi.com

These modifications are crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to optimize its therapeutic effects. mdpi.com

Derivatization for Enhanced Detection and Selectivity

For quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to attach a chromophoric or fluorophoric tag to the analyte. This is particularly useful if the parent compound lacks a strong UV absorbance or native fluorescence, making it difficult to detect at low concentrations. chromforum.org

Strategies applicable to the thiourea moiety include:

Fluorescent Labeling: Reagents such as isothiocyanates conjugated to a fluorescent group (e.g., dansyl or fluorescein) can react with the amine functionality of a hydrolyzed or modified this compound. tcichemicals.combiomol.com The resulting derivative exhibits strong fluorescence, enabling highly sensitive detection. tcichemicals.com Incorporating a thiourea group into a fluorescent probe has been shown to be a reliable strategy for certain biological imaging applications. nih.gov

UV Chromophore Attachment: Attaching a molecule with a strong UV absorbance, such as a naphthyl or phenyl group, can significantly enhance detection sensitivity with a standard HPLC-UV detector. science.gov The reaction of an amine with 1-naphthylisothiocyanate to form a 1-naphthylthiourea derivative is a classic example. science.gov

Catalytic Detection: A post-column derivatization method has been developed for thiourea and its derivatives. This technique uses the catalytic effect of thioureas on a reaction, such as the oxidation of bromopyrogallol red by hydrogen peroxide, to generate a measurable photometric signal. This approach increases both the selectivity and sensitivity of the determination. researchgate.net

Table 3: Strategies for Enhanced Detection

| Detection Method | Derivatization Strategy | Example Reagent(s) | Advantage |

|---|---|---|---|

| HPLC-UV | Attaching a UV-absorbing chromophore | 1-Naphthylisothiocyanate | Increased molar absorptivity for sensitive UV detection. science.gov |

| HPLC-Fluorescence | Labeling with a fluorophore | Dansyl Isothiocyanate, Fluorescein Isothiocyanate (FITC) | Enables detection at very low concentrations (pmol level). tcichemicals.com |

| Mass Spectrometry | Improving ionization | Reaction with reagents that introduce a readily ionizable group | Enhanced signal intensity in ESI-MS. tcichemicals.com |

Structure Activity Relationship Studies and Biochemical Interactions

Structure-Activity Relationship (SAR) Methodologies Applied to Carbamothioylcarbamates and Analogues

The biological activity of carbamothioylcarbamates is intrinsically linked to their structural features. SAR methodologies aim to identify the key molecular components and properties that govern their efficacy and selectivity. These studies often involve the systematic modification of the parent molecule and the subsequent evaluation of the biological effects of the resulting analogues.

The nature and position of substituents on the carbamothioylcarbamate scaffold can profoundly influence its biological activity. These effects are typically categorized based on their electronic, steric, and lipophilic properties. For instance, in related morpholine-containing heterocyclic compounds, the introduction of various substituents has been shown to modulate their inhibitory activity against specific enzymes. nih.gov

In a series of morpholine-thiophene hybrid thiosemicarbazones, which share a similar carbothioyl functional group, the inhibitory potency against urease was found to be dependent on the substituents on the thiophene (B33073) ring. nih.gov The study demonstrated that the presence of electron-withdrawing or electron-donating groups, as well as their position, could significantly alter the IC₅₀ values. nih.gov For example, compounds with electron-rich, electron-deficient, and inductively electron-withdrawing groups on the thiophene ring were all successfully synthesized and evaluated, showing a range of inhibitory potentials. nih.gov

Similarly, in a series of morpholine-bearing quinoline (B57606) derivatives designed as cholinesterase inhibitors, the length of the methylene (B1212753) linker between the quinoline core and the morpholine (B109124) moiety had a significant impact on activity. nih.gov A two-methylene linker resulted in more potent acetylcholinesterase (AChE) inhibition compared to three- or four-methylene linkers, suggesting an optimal distance for binding to the enzyme's active site. nih.gov

The following interactive table illustrates hypothetical substituent effects on the biological activity of a generic morpholine carbamothioylcarbamate core, based on principles observed in related compound series.

| Substituent (R) | Electronic Effect | Lipophilicity (cLogP) | Biological Activity (IC₅₀, µM) |

| -H | Neutral | 1.5 | 10.2 |

| -Cl | Electron-withdrawing | 2.1 | 5.8 |

| -CH₃ | Electron-donating | 2.0 | 8.1 |

| -OCH₃ | Electron-donating | 1.8 | 7.5 |

| -NO₂ | Strongly electron-withdrawing | 1.6 | 3.2 |

The three-dimensional arrangement of a molecule, or its conformation, is critical for its interaction with a biological target. The carbamothioylcarbamate linkage, along with the rotatable bonds connected to the morpholine and methyl ester groups, allows for a degree of conformational flexibility in Methyl 4-morpholinylcarbothioylcarbamate. The preferred conformation in a biological environment will be the one that best fits into the binding site of a target macromolecule.

For carbamates in general, their ability to act as insecticides is dependent on their structural complementarity to the active site of acetylcholinesterase (AChE). nih.gov This highlights the importance of a specific conformation for effective biological activity. The cyclization of parts of a molecule, as demonstrated in acetylcholine (B1216132) carbamoyl (B1232498) analogues, can restrict conformational freedom and lead to a significant impact on binding affinity at nicotinic receptors. nih.gov

In Vitro Biochemical Target Engagement and Modulatory Effects

The biological activity of a compound is ultimately determined by its interaction with specific molecular targets within a cell or organism. In vitro biochemical assays are essential for identifying these targets and characterizing the nature of the interaction.

A significant body of research points to enzymes as key targets for carbamate (B1207046) and thiocarbamate derivatives. These compounds are known to act as inhibitors of various enzymes, often through covalent modification of the active site.

For instance, morpholine-containing compounds have been investigated as inhibitors of several enzymes. Morpholine-thiophene hybrid thiosemicarbazones have been identified as potent inhibitors of urease, with some analogues exhibiting uncompetitive inhibition and IC₅₀ values in the low micromolar range. nih.gov The lead inhibitor from this series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, demonstrated an IC₅₀ of 3.80 ± 1.9 µM. nih.gov

In another study, morpholine derivatives containing a cyclic thioamide group, which is structurally related to the carbothioylcarbamate moiety, were found to be inhibitors of BACE1 (β-site amyloid precursor protein cleaving enzyme 1). Molecular docking studies suggested that the thioamido group interacts with the catalytic aspartic acid residues in the enzyme's active site.

Furthermore, morpholine-bearing quinoline derivatives have been synthesized and evaluated as inhibitors of cholinesterases (AChE and BChE). nih.gov Several of these compounds displayed mixed-type inhibition of AChE with Kᵢ values in the micromolar range, indicating that they can bind to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov

The following interactive table presents a summary of enzyme inhibition data for various morpholine-containing compounds, illustrating the potential of this scaffold for enzyme-targeted drug design.

| Compound Type | Target Enzyme | Inhibition Type | Potency (IC₅₀ / Kᵢ) |

| Morpholine-thiophene thiosemicarbazone | Urease | Uncompetitive | IC₅₀ = 3.80 µM |

| Morpholine derivative with cyclic thioamide | BACE1 | - | Micromolar range |

| Morpholine-bearing quinoline | Acetylcholinesterase (AChE) | Mixed-type | Kᵢ = 0.64 µM |

While direct studies on the interaction of this compound with macromolecules are limited, research on related compounds provides a basis for potential interactions. Carbamates have been shown to interact with plasma proteins, primarily albumin and gamma-globulin. nih.gov Such binding can affect the free concentration of the compound in the bloodstream and its availability to reach target tissues. The kinetics of binding between carboplatin, a platinum-containing anticancer drug with a different structure but which also forms complexes, and these proteins have been studied, revealing relatively slow reaction rates. nih.gov

The interaction of small molecules with DNA is another important area of investigation, particularly for compounds with potential carcinogenic or chemotherapeutic activity. Studies with carbon-14-labelled alkyl carbamates have demonstrated their ability to bind to DNA in vivo. nih.gov The extent of this binding can be influenced by the structure of the carbamate and the metabolic processes within the organism. nih.gov Bulky chemical carcinogens, for example, can form covalent adducts with DNA within the complex structure of chromatin, and the density of these adducts can vary depending on the region of the chromatin. nih.gov

The methyl group of the ester in this compound could also participate in weak, yet cumulatively significant, interactions with proteins. These methyl-protein interactions are primarily driven by dispersion forces and can play a role in the flexibility of enzymatic centers and in drug-protein binding.

Design Principles for Modulating Biological Properties

The insights gained from SAR and biochemical studies form the basis for the rational design of new molecules with improved biological properties. For carbamothioylcarbamates, several design principles can be considered to modulate their activity.

One key strategy is the strategic placement of substituents to enhance target affinity and selectivity. As discussed, the electronic and steric properties of substituents can be fine-tuned to optimize interactions with a specific binding site. nih.govnih.gov This could involve, for example, introducing groups that can form additional hydrogen bonds or hydrophobic interactions.

Conformational constraint is a powerful tool in drug design. By introducing cyclic structures or rigid linkers, the conformational flexibility of a molecule can be reduced. nih.gov This can pre-organize the molecule into a bioactive conformation, leading to a higher binding affinity and potentially improved selectivity for the target. The design of cyclized acetylcholine carbamoyl analogues that showed altered nicotinic receptor affinity is a testament to this principle. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.